dimethyl 2-(methoxymethyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl 2-(methoxymethyl)succinate is an organic compound with the molecular formula C8H14O5. It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by methoxymethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
dimethyl 2-(methoxymethyl)succinate can be synthesized through the esterification of succinic acid. The process involves reacting succinic acid with methanol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of reactive distillation and a tubular reactor followed by separation of components from the reaction mixture . Another method involves esterifying dimethyl succinate and then synthesizing dimethyl (methoxymethyl)succinate by cooling the reaction mixture, adding methanol, and separating the product under pressure .
Chemical Reactions Analysis
dimethyl 2-(methoxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
dimethyl 2-(methoxymethyl)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving succinic acid derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl (methoxymethyl)succinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
dimethyl 2-(methoxymethyl)succinate can be compared with other similar compounds such as:
Dimethyl succinate: A simpler ester of succinic acid without the methoxymethyl group.
Diethyl succinate: An ester of succinic acid with ethyl groups instead of methoxymethyl groups.
Dimethyl fumarate: An ester of fumaric acid, which is structurally similar but has different chemical properties and applications
This compound is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other succinate esters.
Properties
CAS No. |
25306-99-4 |
---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
dimethyl 2-(methoxymethyl)butanedioate |
InChI |
InChI=1S/C8H14O5/c1-11-5-6(8(10)13-3)4-7(9)12-2/h6H,4-5H2,1-3H3 |
InChI Key |
HYPQWVMAJDZMLL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.